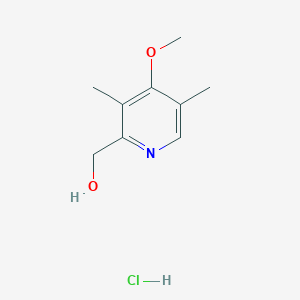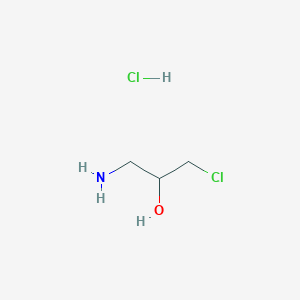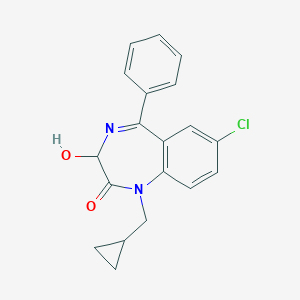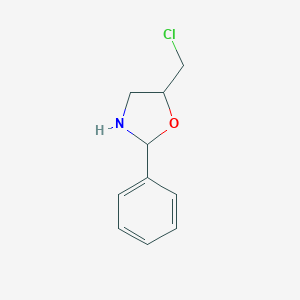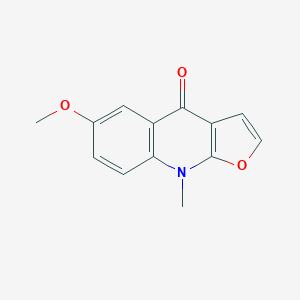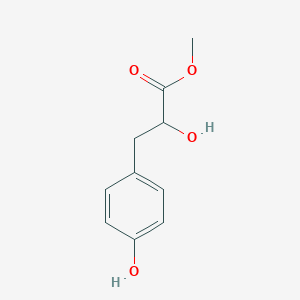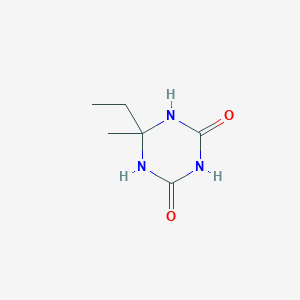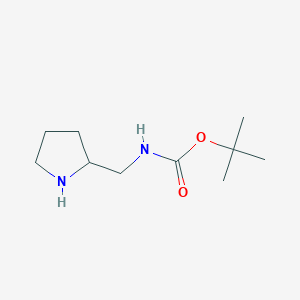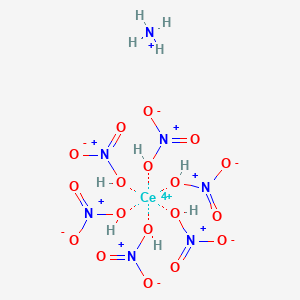
硝酸アンモニウムセリウム(IV); Azanium;cerium(4+);nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Chemical Reactions Analysis
Azanium;cerium(4+);nitric acid is known to participate in oxidative electron transfer reactions. A study on the kinetics, mechanism, and reactivity of intermediates of the cerium (IV)–oxalate reaction in a sulfate medium provides insights into the reaction mechanisms of cerium (IV) compounds .科学的研究の応用
硝酸アンモニウムセリウム(IV)の用途に関する包括的な分析
問題の化合物は、一般的に硝酸セリウムアンモニウム (CAN) と呼ばれ、さまざまな科学研究用途で使用される汎用的な試薬です。以下は、それぞれ専用のセクションを持つ、CANの6つのユニークな用途の詳細な分析です。
硝酸の合成
硝酸合成の最適経路: CANは、特に反応経路の最適化において、硝酸の合成に重要な役割を果たします。 P-グラフ到達可能領域法 (PART) は、硝酸合成の最適な反応経路を開発するためにCANを使用し、効率的かつ持続可能な生産プロセスを保証します .
化学合成
化学変換における多様な役割: CANは、複数の役割を果たす能力のために、化学反応で広く使用されています。 酸化、酸化付加、光酸化、ニトロ化、脱保護、グラフト重合などのさまざまな化学変換を促進します . これらのプロセスは、新しい化合物や材料の合成に不可欠です。
酸化反応
酸化および酸化付加: CANは、有機合成において基本的な酸化反応に使用できる強力な酸化剤です。 炭素-炭素結合の形成と、酸化的な炭素-炭素結合の切断に役立ちます .
ニトロ化反応
ニトロ化および官能基変換: この化合物は、ニトロ基を分子に導入し、それによりその化学的性質と反応性を変化させるニトロ化反応に役立ちます。 この用途は、特に医薬品や爆発物の合成において貴重です .
官能基の脱保護
保護基の除去: 合成化学において、保護基は官能基を一時的にマスクするために使用されます。 CANは、分子内の他の部分に影響を与えることなく、これらの保護基を除去するために使用され、これは多段階合成における重要なステップです .
重合反応
ポリマーのグラフト化と架橋: CANは、重合反応の酸化還元系に関与しています。 それは、絹フィブロインなどのポリマーのグラフト化と架橋に不可欠な、Ce^4+ / Ce^3+の平衡において酸化剤として機能します .
Safety and Hazards
作用機序
Target of Action
Azanium;cerium(4+);nitric acid, also known as Ceric Ammonium Nitrate (CAN), is a specialized oxidizing agent used in organic synthesis . The primary targets of CAN are various functional groups in organic compounds, including alcohols, phenols, ethers, and C-H bonds, especially those that are benzylic .
Mode of Action
CAN acts as a strong one-electron oxidizing agent . In terms of its redox potential, it is an even stronger oxidizing agent than Cl2 . During the redox process, Ce(IV) in CAN is converted to Ce(III), a one-electron change, signaled by the fading of the solution color from orange to a pale yellow .
Biochemical Pathways
For example, alkenes undergo dinitroxylation, quinones are produced from catechols and hydroquinones, and even nitroalkanes are oxidized . These reactions can lead to significant changes in the structure and properties of the targeted compounds.
Pharmacokinetics
It is known that can is a water-soluble compound , which suggests that it could be readily absorbed and distributed in aqueous environments. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CAN would depend on the specific conditions of its use.
Result of Action
The result of CAN’s action is the oxidation of targeted functional groups in organic compounds. This can lead to significant changes in the structure and properties of these compounds. For example, the oxidation of alkenes can result in the formation of dinitroxy compounds . The exact molecular and cellular effects of CAN’s action would depend on the specific compounds being targeted.
生化学分析
Biochemical Properties
Azanium;cerium(4+);nitric acid is known to interact with various biomolecules. For instance, cerium oxide nanoparticles have been shown to interact with reactive oxygen species (ROS), playing a role in modulating oxidative stress . This interaction with ROS can influence various biochemical reactions within the cell. Furthermore, cerium oxide nanoparticles have been reported to exhibit antioxidant as well as prooxidant activities .
Cellular Effects
The effects of Azanium;cerium(4+);nitric acid on cells are multifaceted. Cerium oxide nanoparticles have been shown to protect cells by reducing oxidative stress due to their redox activity . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, cerium oxide nanoparticles can facilitate the pro-oxidant properties of mesoporous silica nanoparticles, leading to increased ROS levels and the killing of cancer cells .
Molecular Mechanism
The molecular mechanism of action of Azanium;cerium(4+);nitric acid involves its strong oxidizing properties. In terms of its redox potential, it is an even stronger oxidizing agent than chlorine . In the redox process, Ce (IV) is converted to Ce (III), a one-electron change, signaled by the fading of the solution color from orange to a pale yellow .
Temporal Effects in Laboratory Settings
It is known that cerium oxide nanoparticles prepared from cerium ammonium nitrate have a significantly smaller particle size and higher conductivity . This suggests that the compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that nanoparticles, including those of cerium oxide, can have varying effects depending on the dosage
Metabolic Pathways
Cerium oxide nanoparticles have been shown to interact with various components of cellular metabolism, including radicals, enzymes, proteins, transcription factors, and metabolites .
Transport and Distribution
Cerium oxide nanoparticles have been shown to have a smaller particle size and higher conductivity when prepared from cerium ammonium nitrate , suggesting that they may be readily transported and distributed within cells.
特性
IUPAC Name |
azanium;cerium(4+);nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.6HNO3.H3N/c;6*2-1(3)4;/h;6*(H,2,3,4);1H3/q+4;;;;;;;/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAATUBLOUJCN-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH10N7O18+5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16774-21-3 |
Source


|
| Record name | Ammonium ceric nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
